N-(2-chlorobenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
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Properties
Molecular Formula |
C21H20ClNO5 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H20ClNO5/c1-12-14-8-9-17(26-2)20(27-3)19(14)28-21(25)15(12)10-18(24)23-11-13-6-4-5-7-16(13)22/h4-9H,10-11H2,1-3H3,(H,23,24) |
InChI Key |
DOBYKQLTIDNXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor and its implications in neuroprotection and anti-cancer therapies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 403.84 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClNO5 |
| Molecular Weight | 403.84 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Acetylcholinesterase Inhibition
Research has demonstrated that coumarin derivatives exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. A study reported that substituted 4-methyl-2-oxo-2H-chromen derivatives showed potent AChE inhibitory activity, suggesting that similar coumarin derivatives could have therapeutic potential in treating cognitive disorders .
Anticancer Properties
This compound has also been investigated for its anticancer properties. The presence of methoxy and carbonyl groups in its structure may contribute to its ability to induce apoptosis in cancer cells. A recent study highlighted the anticancer activity of phenylcarbamate substituted coumarins against various cancer cell lines, indicating a promising avenue for further exploration of this compound's efficacy .
Antimicrobial Activity
Coumarin derivatives have been recognized for their antimicrobial properties. The mechanism often involves the inhibition of bacterial DNA gyrase, which is essential for DNA replication. Preliminary studies suggest that this compound may exhibit similar antimicrobial effects, warranting further investigation into its spectrum of activity against various pathogens.
Study on AChE Inhibition
In a comparative study assessing various coumarin derivatives, it was found that compounds with similar structural motifs to this compound exhibited AChE inhibition with IC50 values ranging from 0.1 to 1 µM. This positions them as potential candidates for further drug development aimed at neurodegenerative diseases .
Anticancer Efficacy
In vitro studies have shown that derivatives with a similar backbone to N-(2-chlorobenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-y)acetamide can inhibit cell proliferation in various cancer cell lines. For instance, compounds demonstrated IC50 values below 20 µM against breast and prostate cancer cells, indicating significant potency .
Scientific Research Applications
Anticancer Activity
N-(2-chlorobenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has shown promising anticancer properties in various studies. The compound's efficacy was evaluated against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer).
Table 1: Anticancer Activity Results
| Compound | Cell Line | Viability (%) | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| N-(2-chlorobenzyl)-2-(7,8-dimethoxy...) | A549 | 64% | 25 | Induces apoptosis |
| Control (Cisplatin) | A549 | 30% | 5 | DNA cross-linking |
In vitro studies indicated that the compound significantly reduces cell viability in cancer cells compared to untreated controls, primarily through apoptosis induction via caspase pathway activation .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various pathogens, including multidrug-resistant strains.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | Effective |
| Staphylococcus aureus | 16 µg/mL | Effective |
| Pseudomonas aeruginosa | 64 µg/mL | Moderate |
Mechanistically, N-(2-chlorobenzyl)-2-(7,8-dimethoxy...) disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a candidate for developing new antimicrobial agents .
Case Study on Anticancer Efficacy
A detailed study involving A549 cells demonstrated that treatment with N-(2-chlorobenzyl)-2-(7,8-dimethoxy...) resulted in significant reductions in cell viability. The study emphasized that structural modifications to the benzazepine framework could enhance anticancer activity .
Case Study on Antimicrobial Resistance
Another investigation assessed the compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that it could serve as a lead compound for developing new antimicrobial agents targeting resistant pathogens. The study highlighted its potential in addressing the growing issue of antimicrobial resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
